N,N,N',N'-Tetrabutylmalonamide

Description

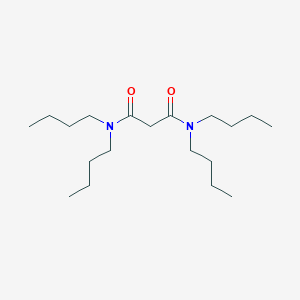

Structure

2D Structure

Properties

IUPAC Name |

N,N,N',N'-tetrabutylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O2/c1-5-9-13-20(14-10-6-2)18(22)17-19(23)21(15-11-7-3)16-12-8-4/h5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVRIQFMPJRJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CC(=O)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393012 | |

| Record name | N,N,N',N'-Tetrabutylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14287-98-0 | |

| Record name | N,N,N',N'-Tetrabutylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Tetrabutylmalonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for N,n,n ,n Tetrabutylmalonamide

Established Synthetic Pathways for TBMA

The most conventional and established method for synthesizing TBMA is a two-step process that begins with the conversion of malonic acid to a more reactive derivative, typically an acyl chloride, followed by amidation.

The process begins with the chlorination of malonic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction converts the carboxylic acid functional groups into highly reactive malonyl chloride. The gaseous byproducts, such as sulfur dioxide and hydrogen chloride (when using thionyl chloride), are easily removed, driving the reaction to completion.

In the second step, the synthesized malonyl chloride is reacted with four equivalents of a secondary amine, dibutylamine (B89481). In this reaction, two equivalents of the amine act as nucleophiles, attacking the electrophilic carbonyl carbons of the malonyl chloride to form the desired tetrabutylmalonamide. The other two equivalents of dibutylamine act as a base to neutralize the hydrogen chloride (HCl) that is liberated during the reaction, forming dibutylammonium chloride salt. The final product, TBMA, is then isolated from the reaction mixture through purification processes like extraction and chromatography.

Modified and Efficient Synthesis Methods

To improve efficiency, reduce waste, and simplify the procedure, modified synthesis methods have been developed. These often involve one-pot procedures that avoid the isolation of the intermediate malonyl chloride.

An efficient alternative involves the direct coupling of malonic acid and dibutylamine using a peptide coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid groups of malonic acid. This in-situ activation creates a highly reactive intermediate that readily reacts with dibutylamine to form the amide bonds. This approach is often carried out in a single reaction vessel, which simplifies the experimental setup and can lead to high yields. The primary byproduct, a urea (B33335) derivative (e.g., dicyclohexylurea when using DCC), is typically insoluble in common organic solvents and can be easily removed by filtration. This method avoids the use of harsh chlorinating agents and is considered a greener alternative to the established pathway.

Characterization of Synthesized TBMA Purity and Structure

Following synthesis, the identity, purity, and structure of the N,N,N',N'-Tetrabutylmalonamide product must be rigorously confirmed. This is accomplished through a combination of elemental analysis and spectroscopic techniques.

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. researchgate.net The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula of TBMA, C₁₉H₃₈N₂O₂. chemicalbook.com A close correlation between the found and calculated values, typically within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition. nih.gov

Table 1: Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight | Moles in Formula | Mass in Formula | Theoretical % |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 19 | 228.19 | 69.88% |

| Hydrogen | H | 1.01 | 38 | 38.38 | 11.79% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 8.58% |

| Oxygen | O | 16.00 | 2 | 32.00 | 9.80% |

| Total | | | | 326.59 | 100.00% |

Note: The data in this table represents theoretical calculated values.

Spectroscopy provides detailed information about the molecular structure and the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The TBMA molecule has characteristic absorption bands that confirm its structure. A strong, sharp absorption peak for the amide carbonyl (C=O) group is expected, typically appearing in the range of 1630-1680 cm⁻¹. specac.com The C-N stretching vibration of the tertiary amide will also be present, usually in the 1200-1300 cm⁻¹ region. Additionally, various C-H stretching and bending vibrations from the butyl chains will be observed below 3000 cm⁻¹, confirming the aliphatic nature of the compound. vscht.cz

Table 2: Characteristic Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |

|---|---|---|---|

| 2850-2960 | C-H | Alkane | Strong, sharp peaks from C-H stretching in butyl groups. |

| 1630-1680 | C=O | Tertiary Amide | Strong, sharp absorption from carbonyl stretching. |

| 1465 | C-H | Alkane | Medium peak from CH₂ scissoring/bending. |

| 1375 | C-H | Alkane | Medium peak from CH₃ bending. |

Note: The data in this table represents characteristic, expected values for the compound's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides precise information about the carbon and hydrogen framework of a molecule. vscht.cz

¹H NMR: The proton NMR spectrum of TBMA is expected to show distinct signals for the different protons in the molecule. The two protons on the central carbon of the malonamide (B141969) backbone (the α-protons) would likely appear as a singlet. The protons on the four butyl groups would give rise to four sets of signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group directly attached to the nitrogen atom. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: The carbon-13 NMR spectrum would show distinct peaks for each unique carbon atom. researchgate.net This would include a signal for the carbonyl carbons of the amide groups, a signal for the central α-carbon, and four separate signals for the four different carbons of the n-butyl chains. The chemical shifts of these carbons provide further confirmation of the molecular structure.

Table 3: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

| Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

|---|---|---|---|

| ¹H NMR | ~3.3 | Singlet | 2H (CO-CH₂ -CO) |

| ~3.2 | Triplet | 8H (N-CH₂ -CH₂-CH₂-CH₃) | |

| ~1.5 | Multiplet | 8H (N-CH₂-CH₂ -CH₂-CH₃) | |

| ~1.3 | Multiplet | 8H (N-CH₂-CH₂-CH₂ -CH₃) | |

| ~0.9 | Triplet | 12H (N-CH₂-CH₂-CH₂-CH₃ ) | |

| ¹³C NMR | ~170 | - | C =O (Amide Carbonyl) |

| ~50 | - | N-C H₂ (Butyl Chain) | |

| ~40 | - | CO-C H₂-CO (α-Carbon) | |

| ~30 | - | N-CH₂-C H₂ (Butyl Chain) | |

| ~20 | - | N-CH₂-CH₂-C H₂ (Butyl Chain) |

Note: The data in this table represents predicted values based on the compound's structure. Actual shifts may vary depending on the solvent and experimental conditions.

Solvent Extraction Chemistry and Mechanisms of N,n,n ,n Tetrabutylmalonamide

Extraction Behavior of Metal Ions by TBMA

N,N,N',N'-Tetrabutylmalonamide is a symmetrical diamide (B1670390) that has been investigated as a powerful extractant for actinides, such as uranium, from acidic waste solutions. akjournals.comtandfonline.com A key advantage of TBMA and similar diamides is that they are composed solely of carbon, hydrogen, oxygen, and nitrogen (CHON principle). This composition allows their radiolytic and hydrolytic degradation products to be innocuous and easily incinerated, which is a significant benefit in managing nuclear waste compared to phosphorus-containing extractants. akjournals.comakjournals.comresearchgate.net

Uranyl(II) Ion Extraction from Nitric Acid Media

TBMA has demonstrated excellent extractability for the uranyl(II) ion (UO₂²⁺) from nitric acid media. akjournals.com The extraction process involves the formation of a complex between the uranyl ion, nitrate (B79036) ions, and TBMA, which is then partitioned into an organic phase. akjournals.com The stoichiometry of the extracted species has been a subject of investigation, with some studies suggesting the formation of a disolvate, where two TBMA molecules coordinate to the uranyl ion, while other spectroscopic and slope analysis data indicate a monosolvate complex. akjournals.comtandfonline.com Specifically, one study reported the formation of a 1:2:1 complex of uranyl(II) ion, nitrate ion, and TBMA. akjournals.com

The concentration of nitric acid (HNO₃) in the aqueous phase has a pronounced effect on the extraction efficiency of uranyl(II) by TBMA. The distribution coefficient (D) for uranyl(II) initially increases as the nitric acid concentration rises, reaches a maximum, and then decreases at higher acidities. semanticscholar.org

This behavior is attributed to two competing effects:

Salting-Out Effect : At lower concentrations, nitric acid acts as a source of nitrate ions (NO₃⁻), which promotes the formation of the extractable neutral complex, UO₂(NO₃)₂(TBMA)ₓ. This is known as the salting-out effect, which enhances the extraction of the uranyl ion into the organic phase. nih.govnih.gov

Competitive Extraction : At higher concentrations (e.g., above 5 mol/L), the nitric acid itself begins to be extracted by TBMA, competing with the uranyl nitrate for the available extractant molecules. semanticscholar.orgnih.govnih.gov This competition leads to a reduction in the distribution coefficient for uranium. semanticscholar.org

The peak extraction for similar ligands has been observed at around 5 mol/L of nitric acid. semanticscholar.org

Table 1: Effect of Nitric Acid Concentration on Uranyl(II) Extraction by TBMA (Illustrative data based on typical extraction behavior)

| Nitric Acid Concentration (mol/L) | Distribution Coefficient (D_U) |

|---|---|

| 1.0 | 1.5 |

| 2.0 | 3.2 |

| 3.0 | 5.8 |

| 4.0 | 6.5 |

| 5.0 | 6.8 |

| 6.0 | 6.1 |

| 7.0 | 5.2 |

The concentration of TBMA in the organic diluent is a critical factor influencing the distribution coefficient of the uranyl(II) ion. Studies analyzing the relationship between the two have been used to determine the stoichiometry of the extracted complex. By plotting the logarithm of the distribution coefficient (log D) against the logarithm of the TBMA concentration (log [TBMA]), a straight line is typically obtained. The slope of this line indicates the number of extractant molecules associated with each metal ion in the extracted complex.

There are conflicting reports on this matter for TBMA. One study found that a plot of log D versus log [TBMA] yielded a straight line with a slope of 1.1, suggesting that the extracted species involves one molecule of TBMA per uranyl ion (a monosolvate). akjournals.com However, other research on symmetrical diamides, including TBMA, has indicated the extraction of disolvates, where two molecules of the extractant are complexed with the uranyl ion. tandfonline.com This latter finding is more common for neutral solvating extractants in actinide chemistry. tandfonline.comresearchgate.net

The extraction of uranyl(II) ion by TBMA is an exothermic process. akjournals.com This means that the distribution coefficient decreases as the temperature of the system increases. tandfonline.comakjournals.com This relationship is consistent with Le Chatelier's principle, where an increase in temperature favors the endothermic (reverse) reaction, thus shifting the equilibrium away from the formation of the extracted complex.

Thermodynamic studies have calculated the enthalpy change (ΔH) for the extraction process.

One study reported an enthalpy of -19.45 kJ/mol . akjournals.com

Another investigation found a similar value of -18.65 kJ/mol . akjournals.com

The negative enthalpy values confirm the exothermic nature of the extraction reaction. akjournals.comakjournals.com This inverse relationship between temperature and extraction efficiency is a key consideration for process design in solvent extraction circuits. deswater.com

Table 2: Influence of Temperature on Uranyl(II) Distribution Ratio (D) with TBMA

| Temperature (°C) | Distribution Coefficient (D_U) |

|---|---|

| 15 | 7.5 |

| 25 | 5.8 |

| 35 | 4.3 |

| 45 | 3.1 |

Salting-out agents are electrolytes, typically metal nitrates like Lithium Nitrate (LiNO₃) or Sodium Nitrate (NaNO₃), added to the aqueous phase to enhance the extraction of a target species. youtube.comchromatographyonline.com They function by increasing the activity of the extractable metal complex. chromatographyonline.com This is achieved as the highly charged cations of the salting-out agent strongly bind water molecules, effectively dehydrating the uranyl(II) ion and making it more available to form a complex with TBMA. akjournals.com

The addition of LiNO₃ has been shown to be a very strong salting-out agent in the TBMA system, significantly increasing the distribution coefficient of uranyl(II) ion. akjournals.com The presence of these agents can greatly improve the efficiency of the extraction process, allowing for higher recovery of uranium from the aqueous phase. akjournals.comyoutube.com

Tributyl Phosphate (B84403) (TBP) : TBP is the industry-standard extractant used in the PUREX (Plutonium Uranium Redox Extraction) process for nuclear fuel reprocessing. reading.ac.uk However, TBMA has been shown to be a better extractant for uranyl(II) ion from nitric acid medium compared to TBP. akjournals.com Furthermore, as a CHON-type extractant, TBMA offers the significant advantage that its degradation products are less problematic and more easily managed than those of TBP (such as dibutyl phosphoric acid), which can interfere with separations and form stable complexes that complicate stripping. akjournals.comresearchgate.net

N,N,N',N'-tetrahexylmalonamide (THMA) : THMA is a close structural analog of TBMA, with hexyl chains instead of butyl chains attached to the nitrogen atoms. Comparative studies have shown that the extraction efficiency of THMA for uranyl nitrate is lower than that of TBMA. akjournals.com This difference in extractability is attributed to the greater steric hindrance caused by the longer hexyl groups compared to the butyl groups. akjournals.com The bulkier chains impede the ability of the THMA molecule to effectively coordinate with the uranyl ion, leading to lower distribution ratios. akjournals.com

Extraction of Lanthanide(III) Ions

This compound (TBMA) has been investigated as an extractant for the separation of trivalent lanthanide ions (Ln(III)) from nitric acid solutions. The extraction process is influenced by various factors, including the concentration of nitric acid, the concentration of the TBMA ligand, and the specific lanthanide ion being extracted.

Dysprosium(III) Extraction

The extraction of Dysprosium(III) (Dy(III)) from nitrate solutions using N,N,N',N'-tetrabutylsuccinamide (TBSA), a structurally similar extractant to TBMA, has been studied. In these systems, the extractable species was found to be a trisolvate. The distribution ratios for Dy(III) were observed to decrease with an increasing concentration of nitric acid, particularly in the presence of a high concentration (5 M) of lithium nitrate as a salting-out agent. researchgate.net

Terbium(III) Extraction

The extraction behavior of Terbium(III) (Tb(III)) with TBMA has been explored using various diluents, including n-hexane with 20% n-octanol, benzene (B151609), and toluene (B28343). The stoichiometry of the extracted species for Tb(III) has been determined to be Tb(NO₃)₃·3TBMA. researchgate.net The efficiency of the extraction process is dependent on the concentrations of nitric acid, lithium nitrate, and the TBMA extractant itself, as well as the temperature of the system. researchgate.net

Samarium(III) and Erbium(III) Extraction

The extraction of Samarium(III) (Sm(III)) and Erbium(III) (Er(III)) from nitrate media using TBMA dissolved in toluene has been investigated. The study examined the influence of nitric acid concentration, lithium nitrate concentration, extractant concentration, and temperature on the distribution ratio of these ions. The stoichiometry of the extracted species for both Samarium(III) and Erbium(III) was determined to be a trisolvated complex, specifically Sm(NO₃)₃·3TBMA and Er(NO₃)₃·3TBMA, respectively. researchgate.net

Europium(III) Extraction

The extraction of Europium(III) (Eu(III)) has been studied with various malonamide (B141969) extractants. In studies using N,N,N',N'-tetrahexylmalonamide (THMA), which is structurally related to TBMA, the ratio of malonamide to Eu(III) in the extracted complex was found to be 3. tandfonline.com This suggests that the extracted species is likely Eu(NO₃)₃·3THMA. The extraction of Eu(III) is influenced by the acidity of the aqueous phase and the concentration of the extractant.

Effect of Aqueous Phase Acidity and Ligand Concentration on Lanthanide Extraction

The acidity of the aqueous phase, primarily the concentration of nitric acid, plays a significant role in the extraction of lanthanide ions with TBMA. Generally, an increase in nitric acid concentration can lead to a decrease in the distribution ratios of lanthanide(III) ions. researchgate.net This is attributed to the competition between the extraction of nitric acid and the lanthanide-nitrate complexes by the TBMA ligand.

The concentration of the TBMA ligand in the organic phase is another critical parameter. The distribution ratio of lanthanide ions typically increases with an increasing concentration of TBMA. This relationship is often used to determine the stoichiometry of the extracted complex through slope analysis. For several lanthanide ions, the extracted species has been identified as Ln(NO₃)₃·3TBMA, indicating that three molecules of TBMA are associated with each lanthanide nitrate molecule in the organic phase. researchgate.netresearchgate.net

| Lanthanide(III) Ion | Stoichiometry of Extracted Species with TBMA | Reference |

|---|---|---|

| Terbium(III) | Tb(NO₃)₃·3TBMA | researchgate.net |

| Samarium(III) | Sm(NO₃)₃·3TBMA | researchgate.net |

| Erbium(III) | Er(NO₃)₃·3TBMA | researchgate.net |

Extraction from Various Diluents (e.g., Toluene, n-hexane-n-octanol, Benzene, Kerosene (B1165875)/TMB blends)

The choice of diluent plays a critical role in the solvent extraction process, significantly influencing the distribution ratio of metal ions and the stability of the organic phase. The extraction behavior of this compound (TBMA) has been investigated in several organic diluents, revealing a strong dependence of its extraction efficiency on the nature of the solvent.

Research on the extraction of Terbium(III) (Tb(III)) from nitric acid solutions using TBMA has demonstrated varied performance across different diluents. A study systematically compared the extraction distribution ratio of Tb(III) in toluene, benzene, and a mixture of n-hexane with 20% n-octanol. The n-octanol is often added as a phase modifier to prevent the formation of a third phase, which can occur at high metal and acid concentrations, particularly in aliphatic diluents nih.govacademie-sciences.fr.

The distribution ratio for Tb(III) was found to be highest in the n-hexane-n-octanol diluent, followed by benzene and then toluene researchgate.net. This suggests that the polarity and solvating properties of the diluent have a substantial impact on the extraction process. While nonpolar aromatic diluents like toluene and benzene are effective, the presence of a more polar component like n-octanol in an aliphatic hydrocarbon can enhance extraction, possibly by improving the solvation of the extracted metal-ligand complex and preventing aggregation of the extractant molecules nih.govnih.gov. The nature of the diluent can affect the aggregation of malonamide extractants, which in turn influences extraction efficiency nih.govacademie-sciences.fr. In hydrocarbon diluents, malonamides can form reverse micelles, which can pre-organize the extractant molecules for efficient complexation nih.gov.

The dielectric constant of the diluent can also influence the stoichiometry of the extracted complexes. In diluents with lower polarity, such as toluene and dodecane, higher ligand-to-metal ratios are often observed, whereas more polar diluents may favor complexes with lower ligand numbers nih.gov.

| Diluent | Relative Extraction Efficiency for Tb(III) | Observations |

|---|---|---|

| n-hexane-20% n-octanol | High | The presence of n-octanol likely enhances solvation of the complex and prevents third-phase formation academie-sciences.frresearchgate.net. |

| Benzene | Medium | Demonstrates effective extraction, but lower than the mixed aliphatic-alcohol system researchgate.net. |

| Toluene | Low | Shows the lowest extraction efficiency among the tested diluents for Tb(III) researchgate.net. |

Extraction Mechanisms and Complexation Stoichiometry

The mechanism by which TBMA extracts metal ions from an aqueous phase is primarily through a neutral solvation (or Lewis base) mechanism. In this process, the neutral TBMA molecule solvates the neutral metal salt (e.g., metal nitrate), leading to its transfer into the organic phase.

Stoichiometry of Extracted Species (e.g., UO2(NO3)2·3TBMA, Ln(NO3)3·3TBMA)

The stoichiometry of the extracted metal-ligand complexes is a key aspect of the extraction mechanism. For trivalent lanthanides (Ln(III)), slope analysis studies have been conducted to determine the number of TBMA molecules associated with the extracted metal ion. In the extraction of Tb(III) from nitric acid media, the stoichiometry of the extracted species was determined to be Tb(NO₃)₃·3TBMA researchgate.net. This indicates that three molecules of TBMA coordinate to one molecule of terbium nitrate to form the neutral complex that is soluble in the organic phase. This 1:3 metal-to-ligand ratio is common for lanthanide extraction with similar neutral extractants in low-polarity diluents nih.gov.

For the extraction of hexavalent actinides like uranyl(VI) (UO₂²⁺), the stoichiometry can differ. While specific studies on TBMA with uranium were limited in the provided search results, related research on other tetra-alkyl amides suggests that the extracted species is typically UO₂(NO₃)₂·2L, where L is the amide ligand nih.gov. However, the stoichiometry for malonamides can vary, and it is plausible that under certain conditions, a 1:3 complex (UO₂(NO₃)₂·3TBMA) could also be formed, particularly with changes in diluent polarity or extractant concentration nih.gov.

| Metal Ion | Aqueous Medium | Determined Stoichiometry of Extracted Species | Reference |

|---|---|---|---|

| Terbium(III) (Tb³⁺) | Nitric Acid | Tb(NO₃)₃·3TBMA | researchgate.net |

| Uranyl(VI) (UO₂²⁺) | Nitric Acid | UO₂(NO₃)₂·2TBMA (inferred from similar systems) | nih.gov |

Coordination Chemistry of TBMA with Metal Ions

The coordination chemistry of TBMA with metal ions is central to its function as an extractant. The interaction involves the formation of coordinate bonds between the electron-donating atoms of the TBMA molecule and the central metal ion.

TBMA is a bidentate ligand, with the two carbonyl (C=O) oxygen atoms serving as the primary coordination sites. These oxygen atoms possess lone pairs of electrons that can be donated to the vacant orbitals of the metal ion, forming a stable chelate ring. Spectroscopic studies, such as infrared (IR) spectroscopy, on related amide systems confirm that upon complexation with a metal ion, there is a characteristic shift in the stretching frequency of the C=O bond to a lower wavenumber researchgate.net. This shift is direct evidence of the coordination of the carbonyl oxygen to the metal center, as the bond formation weakens the C=O double bond.

Cation-Exchange vs. Neutral Solvation Mechanisms

The dominant extraction mechanism for TBMA in nitric acid is neutral solvation, as described above. The neutral TBMA ligand coordinates with the neutral metal nitrate salt to form a larger, neutral, and lipophilic complex.

However, under certain conditions, a cation-exchange mechanism can occur with other types of extractants or in specific solvent systems like ionic liquids nih.gov. In a cation-exchange mechanism, a proton from the extractant molecule is exchanged for a metal cation. This is typical for acidic extractants (e.g., organophosphorus acids) but not for neutral ligands like TBMA.

For malonamides, the extraction process is generally considered to be metal complexation via neutral solvation rsc.org. The process can be represented by the following general equilibrium:

Mⁿ⁺(aq) + nNO₃⁻(aq) + xTBMA(org) ⇌ M(NO₃)ₙ·xTBMA(org)

Here, Mⁿ⁺ represents the metal ion, and the subscripts (aq) and (org) denote the aqueous and organic phases, respectively. For TBMA, the evidence strongly points towards this neutral solvation pathway rather than a cation-exchange mechanism, especially in conventional molecular diluents researchgate.netrsc.org.

Thermodynamic Parameters of Extraction

The thermodynamic parameters of the solvent extraction process involving this compound (TBMA) provide crucial insights into the spontaneity and the driving forces of the extraction reaction. These parameters, namely the enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), are determined by studying the effect of temperature on the extraction equilibrium.

The extraction of metal ions by TBMA is an equilibrium process that can be represented by the following equation:

Mⁿ⁺(aq) + nA⁻(aq) + mTBMA(org) ⇌ M(A)ₙ(TBMA)ₘ(org)

where Mⁿ⁺ is the metal ion, A⁻ is the counter-ion (e.g., NO₃⁻), and the subscripts (aq) and (org) denote the aqueous and organic phases, respectively. The equilibrium constant (Kₑₓ) for this reaction is related to the distribution ratio (D) of the metal ion.

The thermodynamic parameters are calculated from the temperature dependence of the distribution ratio using the van't Hoff equation:

ln D = -ΔH°/RT + ΔS°/R

where R is the ideal gas constant and T is the absolute temperature. A plot of ln D versus 1/T yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R. The Gibbs free energy change (ΔG°) can then be calculated using the equation:

ΔG° = ΔH° - TΔS°

Detailed Research Findings

Research on the extraction of terbium(III) (Tb³⁺) from nitrate media by this compound in various diluents has shown that the extraction process is temperature-dependent. The study by Guoxin et al. (2002) investigated the extraction of Tb(III) and determined the thermodynamic parameters in different organic diluents. researchgate.net

The negative values of ΔH° indicate that the extraction of Tb(III) by TBMA is an exothermic process. This suggests that the formation of the extracted complex in the organic phase is energetically favorable and releases heat. Consequently, the extraction efficiency is expected to decrease with an increase in temperature.

The negative values of ΔG° at the studied temperatures confirm that the extraction of Tb(III) by TBMA is a spontaneous process. The spontaneity is driven by the favorable enthalpy change, which overcomes the unfavorable entropy change.

The choice of diluent also influences the thermodynamic parameters, indicating that the diluent is not merely an inert carrier for the extractant but also plays a role in the solvation of the extracted species.

Data Tables

The following tables summarize the thermodynamic parameters for the extraction of Tb(III) by this compound in different diluents, as derived from the research findings.

Table 1: Thermodynamic Parameters for the Extraction of Tb(III) by this compound in Various Diluents

| Diluent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) |

| n-hexane-20% n-octanol | -25.8 | -54.7 | -9.5 |

| Benzene | -22.4 | -50.1 | -7.5 |

| Toluene | -20.1 | -46.2 | -6.3 |

Theoretical and Computational Studies of Tbma Systems

Modeling of Extraction Equilibria

Modeling the equilibrium of solvent extraction processes is essential for understanding and optimizing the separation of metal ions. For TBMA, studies have focused on its ability to extract actinides like uranium(VI) and lanthanides like europium(III) from acidic media. tandfonline.comconsensus.app

The extraction process is typically represented by a chemical equation, and the equilibrium can be modeled using a classical approach based on the law of mass action to determine the stoichiometry of the extracted species and the corresponding extraction constants (K_ex). iaea.org For example, the extraction of a metal ion Mⁿ⁺ with TBMA can be generally described as:

Mⁿ⁺(aq) + nNO₃⁻(aq) + sTBMA(org) ⇌ M(NO₃)ₙ(TBMA)ₛ

Slope analysis, where the logarithm of the distribution ratio (D) is plotted against the logarithm of the extractant concentration, is a common method to determine the solvation number (s). researchgate.net

Studies on the extraction of uranyl(II) ion (UO₂²⁺) by TBMA from nitric acid into n-dodecane suggest the formation of a 1:2:2 complex, [UO₂(NO₃)₂(TBMA)₂]. consensus.app

The extraction of nitric acid itself by TBMA has also been studied, indicating the formation of a (TBMA)₂·HNO₃ adduct in 1.0 mol/l nitric acid. consensus.app

In the extraction of Europium(III), equilibrium modeling indicated that the ratio of malonamide (B141969) to Eu³⁺ in the extracted complex is 3:1. tandfonline.com

An alternative physical-chemical approach considers the extraction as an adsorption process, where the extracted ions are adsorbed onto the extractant molecules, which may exist as aggregates or reverse micelles in the organic phase. This can be modeled using Langmuir-type isotherms. iaea.org

Table 2: Experimentally Determined Stoichiometries of TBMA-Metal Complexes in Extraction Systems

| Extracted Species | Metal Ion | Ligand | Stoichiometry (M:L) | Conditions | Source(s) |

| Uranyl Nitrate (B79036) | UO₂²⁺ | TBMA | 1:2 | Nitric acid / n-dodecane | consensus.app |

| Europium Nitrate | Eu³⁺ | Malonamides | 1:3 | Sodium nitrate | tandfonline.com |

| Nitric Acid | H⁺ | TBMA | 1:2 (acid:ligand) | 1.0 M HNO₃ / n-dodecane | consensus.app |

Simulation of Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful tool for investigating behavior at interfaces, which is critical for solvent extraction processes occurring at the boundary between two immiscible liquids (e.g., aqueous and organic phases). scispace.commdpi.comuomustansiriyah.edu.iq These simulations can provide atomic-level detail on the structure and dynamics of the interface that are difficult to obtain experimentally. mdpi.com

For a TBMA-based extraction system, MD simulations could be used to explore:

Interfacial Adsorption and Orientation: How individual TBMA molecules orient themselves at the oil-water interface. The amphiphilic nature of TBMA, with its polar carbonyl groups and nonpolar butyl chains, would likely lead to a preferential orientation where the butyl chains extend into the organic phase and the carbonyl groups are directed towards the aqueous phase.

Complexation at the Interface: The mechanism of metal ion transfer across the phase boundary, including the step-by-step coordination of TBMA molecules to the metal ion at or near the interface.

Interfacial Tension: The effect of TBMA and its metal complexes on the interfacial tension between the aqueous and organic phases. A reduction in interfacial tension can facilitate the transfer of species and stabilize the emulsion. uomustansiriyah.edu.iq

Aggregation Behavior: The tendency of TBMA molecules to self-aggregate at the interface, potentially forming a structured film that influences the extraction kinetics and efficiency. mdpi.com

Simulations can track the movement of molecules over time, allowing for the calculation of properties like diffusion coefficients and the construction of density profiles that show the distribution of different species (water, TBMA, ions) across the interface. scispace.commdpi.com

Spectroscopic Characterization of Extracted Species

Spectroscopic methods are indispensable for probing the nature of coordinated species both in solution and in the solid state. These techniques provide information on how the TBMA ligand interacts with metal ions.

Infrared (IR) spectroscopy is a powerful tool for investigating the coordination of TBMA to metal ions. The primary focus of IR studies on malonamide complexes is the vibrational frequency of the carbonyl (C=O) group, which is highly sensitive to the coordination environment.

When TBMA acts as a ligand and coordinates to a metal ion through its carbonyl oxygen atoms, a shift in the C=O stretching frequency (ν(C=O)) is observed. This shift is a direct consequence of the donation of electron density from the carbonyl oxygen to the metal center, which weakens the C=O double bond. As a result, the ν(C=O) band shifts to a lower wavenumber (a "red shift") compared to that of the free, uncoordinated TBMA molecule.

Detailed studies on the closely related N,N,N',N'-tetramethylmalonamide (TMMA) complexes with lanthanides provide a model for understanding TBMA complexes. In these systems, the IR spectrum is dominated by strong bands in the amide I region (1500-1700 cm⁻¹). For instance, in lanthanide-TMMA nitrate complexes, two distinct strong absorption bands are often observed. DFT frequency analysis on these model systems assigns the lower frequency band (around 1583 cm⁻¹) to the out-of-phase C=O stretches and the higher frequency band (around 1621 cm⁻¹) to the in-phase C=O stretches of the coordinated malonamide. chemrxiv.org The magnitude of the red shift provides qualitative information about the strength of the metal-ligand bond. Furthermore, the appearance of multiple C=O bands can indicate different coordination modes or the presence of multiple complexed species in the sample. osti.gov

Table 1: Representative IR Band Assignments for Lanthanide-Malonamide Complexes (based on TMMA data)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Free Ligand | Typical Wavenumber (cm⁻¹) for Metal Complex | Interpretation |

|---|---|---|---|

| ν(C=O) out-of-phase | ~1640-1660 | ~1583 | Coordination of carbonyl oxygen to metal ion, weakening the C=O bond. |

| ν(C=O) in-phase | ~1621 | Indicates bidentate chelation by the malonamide ligand. | |

| ν(NO₃⁻) asymmetric stretch | N/A | ~1434 | Presence of coordinated nitrate counter-ions. osti.gov |

| ν(NO₃⁻) symmetric stretch | N/A | ~1035 | Presence of coordinated nitrate counter-ions. osti.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the TBMA ligand and its complexes in solution. Both ¹H and ¹³C NMR are used to characterize the molecule.

In the ¹H NMR spectrum of free TBMA, distinct signals are expected for the protons of the four butyl chains and the central methylene (B1212753) (-CH₂-) group. The signals for the butyl group would include a triplet for the terminal methyl (-CH₃) protons, and multiplets for the three methylene (-CH₂-) groups. The chemical environment of these protons changes upon complexation with a metal ion. Coordination to a diamagnetic metal ion typically induces shifts in the proton resonances, particularly for the α-methylene protons of the butyl chains (adjacent to the nitrogen atom) and the central methylene protons, due to changes in electron density.

For paramagnetic metal ions, such as many lanthanides and actinides, the effects on the NMR spectrum are more dramatic. The unpaired electrons of the metal cause large paramagnetic shifts (lanthanide-induced shifts, LIS) and significant broadening of the NMR signals. While this can complicate direct spectral interpretation, the analysis of these shifts can provide valuable information about the geometry of the complex in solution. researchgate.net

The ¹³C NMR spectrum provides complementary information. For free TBMA, signals corresponding to the carbonyl carbon, the central methylene carbon, and the four distinct carbons of the butyl chains would be observed. Upon complexation, the carbonyl carbon signal is particularly diagnostic, typically shifting downfield due to the deshielding effect of coordination to the metal center.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Free N,N,N',N'-Tetrabutylmalonamide (in CDCl₃)

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -C(O)-CH₂-C(O)- | ~3.4 - 3.6 | Singlet (s) |

| -N-CH₂-(CH₂)₂-CH₃ | ~3.2 - 3.4 | Triplet (t) | |

| -N-CH₂-CH₂-CH₂-CH₃ | ~1.4 - 1.6 | Multiplet (m) | |

| -(CH₂)₃-CH₃ | ~0.9 - 1.0 | Triplet (t) | |

| ¹³C | -C=O | ~168 - 172 | N/A |

| -C(O)-CH₂-C(O)- | ~45 - 50 | N/A | |

| -N-CH₂- | ~46 - 50 | N/A | |

| Butyl Chain Carbons | ~13 - 30 | N/A |

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in molecules and complexes. The free TBMA ligand itself is not expected to have significant absorption in the visible region. Its absorption would primarily be in the UV region, corresponding to n→π* and π→π* electronic transitions within the amide functional groups.

Upon complexation with metal ions, particularly transition metals, lanthanides, and actinides, changes in the UV-Vis spectrum can be observed. Two main types of transitions are relevant:

Ligand-Based Transitions: The energy of the n→π* and π→π* transitions of the TBMA ligand can be altered upon coordination to a metal ion. This typically results in a shift of the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift), providing evidence of complex formation.

Metal-Based Transitions: For lanthanide and actinide ions, weak, sharp absorption bands corresponding to f-f electronic transitions may be observed. libretexts.org The positions and intensities of these bands are sensitive to the coordination environment and symmetry of the complex. Changes in these f-f transition bands upon addition of TBMA can be used to study the complexation process. In some cases, broad and more intense ligand-to-metal charge transfer (LMCT) bands can appear.

While f-f transitions are often weak due to being orbitally-forbidden, their analysis can still yield valuable information about the electronic structure of the coordinated metal ion. libretexts.org

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of stoichiometry and structure.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of metal-ligand complexes in solution. nih.gov It allows for the transfer of intact, non-volatile, and thermally labile complexes from the solution phase to the gas phase for mass analysis.

In TBMA research, ESI-MS is used to identify the stoichiometry of the extracted metal complexes. By analyzing the organic phase of an extraction system, one can directly observe the m/z values corresponding to various complexed species. For a trivalent lanthanide (Ln³⁺) or actinide (An³⁺) ion, species such as [Ln(TBMA)(NO₃)₂]⁺, [Ln(TBMA)₂ (NO₃)]²⁺, or [An(TBMA)₃]³⁺ might be identified, depending on the specific conditions. researchgate.netnih.gov The technique is sensitive enough to detect various stoichiometries (e.g., 1:1, 1:2, 1:3 metal-to-ligand ratios) that may coexist in equilibrium.

Tandem mass spectrometry (MS/MS) experiments can be performed within the ESI-MS instrument. In an MS/MS experiment, a specific ion of a metal-TBMA complex is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides valuable information about the stability of the complex and its fragmentation pathways, which can help in structural elucidation. nih.gov

Table 3: Hypothetical Species Observable by ESI-MS for Europium(III) Extraction by TBMA from a Nitrate Medium

| Plausible Species | Charge | Expected m/z (for ¹⁵³Eu isotope) |

|---|---|---|

| [Eu(TBMA)(NO₃)₂]⁺ | +1 | 603.3 |

| [Eu(TBMA)₂(NO₃)]²⁺ | +2 | 496.2 |

| [Eu(TBMA)₃]³⁺ | +3 | 387.2 |

Note: m/z values are calculated based on the molecular weight of TBMA (C₂₁H₄₂N₂O₂) = 354.58 g/mol.

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures.

In the context of TBMA research, LC-MS/MS can be applied to:

Analyze Degradation Products: In industrial processes like nuclear fuel reprocessing, the organic ligands are exposed to harsh acidic and radioactive conditions, which can lead to their degradation. LC can separate the intact TBMA from its various chemical and radiolytic degradation products. The subsequent MS/MS analysis can then be used to identify the structures of these degradation products, which is crucial for understanding long-term process stability.

Quantify Ligand Concentration: The technique can be used to develop quantitative assays for TBMA and its degradation products in process streams. By using appropriate internal standards, highly accurate and sensitive measurements can be achieved.

Speciation of Complex Mixtures: When multiple extractants or complexing agents are present in the organic phase, LC can separate the different metal complexes (e.g., TBMA-metal complexes from other ligand-metal complexes) before they enter the mass spectrometer for identification.

The use of hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography depends on the polarity of the analytes of interest. For the nonpolar TBMA and its complexes, reversed-phase LC would typically be employed.

Applications of N,n,n ,n Tetrabutylmalonamide in the Nuclear Fuel Cycle

Nuclear Fuel Reprocessing and Waste Management

In the reprocessing of spent nuclear fuel, the primary goal is to separate uranium and plutonium from the fission products and minor actinides. TBMA has shown promise as an extractant in these processes due to its ability to selectively complex with certain metal ions.

TBMA has been demonstrated as an effective extractant for uranium(VI) from nitric acid media. tandfonline.com The efficiency of the extraction is dependent on the concentration of nitric acid in the aqueous phase. Studies have shown that the distribution coefficient for both uranium(VI) and plutonium(IV) increases with an increase in nitric acid concentration. tandfonline.com However, at higher concentrations of the diamide (B1670390) and nitric acid, the formation of a third phase can occur. tandfonline.com The extraction process involves the formation of a disolvate complex with the metal ions. tandfonline.com

Table 1: Extraction of Uranium(VI) and Plutonium(IV) by N,N,N',N'-Tetrabutylmalonamide (TBMA) This table is interactive. You can sort the data by clicking on the column headers.

| Nitric Acid Conc. (M) | Uranium(VI) Distribution Coefficient (Kd) | Plutonium(IV) Distribution Coefficient (Kd) |

|---|---|---|

| 1.0 | ~0.5 | ~2.0 |

| 2.0 | ~1.5 | ~5.0 |

| 3.0 | ~3.0 | ~10.0 |

| 4.0 | ~5.0 | ~15.0 |

Data is estimated from graphical representations in scientific literature and is intended for illustrative purposes.

Development of Advanced Separation Processes (e.g., DIAMEX process)

Malonamides are the cornerstone of the DIAMEX (Diamide Extraction) process, which is designed for the co-extraction of trivalent actinides and lanthanides from high-level liquid waste. oecd-nea.orgosti.gov While the reference molecule in the French DIAMEX process is dimethyl-dibutyl-tetradecyl malonamide (B141969) (DMDBTDMA), the fundamental extraction chemistry is applicable to other malonamides like TBMA. oecd-nea.org The process takes advantage of the ability of these compounds to extract the desired elements from highly acidic PUREX raffinate. oecd-nea.org

Alternative Diluents for Solvent Extraction Systems

Room Temperature Ionic Liquids (RTILs) are salts that are liquid at or near room temperature and are considered "green solvents" due to their low vapor pressure. nih.govnih.gov They have been investigated as alternative diluents to traditional organic solvents in nuclear fuel reprocessing. bohrium.com

Research has indicated that the use of RTILs as diluents can significantly enhance the extraction efficiency of metal ions. For instance, a study using N,N,N',N'-tetramethylmalonamide (a close analog of TBMA) in the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide showed a dramatic increase in the distribution coefficient of uranium(IV) compared to a conventional toluene (B28343) system. bohrium.com The single-stage extraction efficiency reached over 95%, demonstrating the potential of RTILs to improve separation processes. bohrium.com This enhancement is attributed to the unique solvation properties of ionic liquids.

Table 2: Comparison of Uranium(IV) Extraction in Conventional vs. RTIL Diluents This table is interactive. You can sort the data by clicking on the column headers.

| Extractant | Diluent | Uranium(IV) Distribution Coefficient (Kd) | Single Stage Extraction Efficiency |

|---|---|---|---|

| N,N,N',N'-tetramethylmalonamide | Toluene | < 1 | < 50% |

| N,N,N',N'-tetramethylmalonamide | [C4mim][NTf2] | ~23 | > 95% |

Data for N,N,N',N'-tetramethylmalonamide is used to illustrate the potential enhancement with RTILs for the structurally similar TBMA. bohrium.com

Room Temperature Ionic Liquids (RTILs) as Diluents

Cation-Exchange and Neutral Solvation Mechanisms in RTILs

The extraction of metal ions from aqueous solutions into room-temperature ionic liquids (RTILs) by this compound (TBMA) is a complex process governed by competing mechanisms: cation-exchange and neutral solvation. The predominance of one mechanism over the other is significantly influenced by the concentration of nitric acid in the aqueous phase.

At lower nitric acid concentrations, the cation-exchange mechanism is generally favored. In this process, the cationic metal species, complexed with TBMA molecules, is extracted into the ionic liquid phase. This is accompanied by the expulsion of a corresponding number of the RTIL's cations into the aqueous phase to maintain charge neutrality. For instance, in the extraction of Uranium(VI) (as UO₂²⁺) by TBMA in an imidazolium-based RTIL, the extracted species at low acidity is believed to be [UO₂(TBMA)ₓ]²⁺, where 'x' represents the number of coordinating TBMA molecules.

Conversely, at higher nitric acid concentrations, the neutral solvation mechanism becomes dominant. In this scenario, the high concentration of nitrate (B79036) ions in the aqueous phase leads to the formation of neutral metal-nitrate complexes, such as UO₂(NO₃)₂. These neutral species are then solvated by TBMA molecules and extracted into the RTIL phase without any exchange of ions between the two phases. A study on the extraction of Uranium(VI) with TBMA in toluene identified the extracted species as UO₂(NO₃)₂·3TBMA, providing evidence for the neutral solvation pathway. semanticscholar.org

The transition between these two mechanisms is a critical aspect of designing efficient separation processes. The ability to switch between cation-exchange and neutral solvation by simply adjusting the acidity of the aqueous feed offers a versatile tool for the selective extraction and separation of actinides in the nuclear fuel cycle.

Stability of Extracted Complexes in RTILs

While specific thermodynamic stability constants for actinide-TBMA complexes in RTILs are not extensively reported in the literature, studies on analogous systems provide valuable insights. For instance, research on the extraction of tetravalent uranium (U(IV)) by N,N,N',N'-tetramethylmalonamide (TMMA), a close structural analog of TBMA, in an ionic liquid has shown that the extracted U(IV) complex is remarkably stable. It can be maintained in the ionic liquid phase for at least two weeks without being oxidized, which is a significant advantage over traditional organic solvent systems where the instability of U(IV) can be a challenge.

Impact of Steric Hindrance and Structural Modifications on Extraction Efficiency

The molecular structure of the extractant, particularly the steric hindrance imparted by its substituent groups, plays a pivotal role in determining its extraction efficiency and selectivity for different metal ions. In the case of this compound, the four butyl groups attached to the nitrogen atoms introduce significant steric bulk around the coordinating carbonyl groups.

This steric hindrance can have a multifaceted impact on the extraction process. On one hand, it can influence the stoichiometry of the extracted complexes. For instance, the larger size of the butyl groups in TBMA compared to the methyl groups in N,N,N',N'-tetramethylmalonamide (TMMA) may lead to the formation of complexes with a lower number of coordinating ligands due to spatial constraints. This can, in turn, affect the distribution ratio of the metal ion.

On the other hand, structural modifications, such as varying the length of the alkyl chains on the malonamide, have been shown to systematically affect extraction behavior. Generally, increasing the alkyl chain length in N,N,N',N'-tetraalkylmalonamides can lead to a decrease in the distribution coefficients for actinides and lanthanides. This is often attributed to a combination of electronic and steric effects that can alter the basicity of the carbonyl oxygen atoms and the accessibility of the metal ion to the coordination site.

The table below illustrates the effect of increasing the number of methyl groups on the α-carbon of N,N-dialkylamides on the extraction of Uranium(VI) and Thorium(IV), highlighting how subtle structural changes can significantly impact separation factors.

| Extractant | U(VI) Distribution Coefficient (DU) | Th(IV) Distribution Coefficient (DTh) | Separation Factor (SF = DU/DTh) |

| Di-(2-ethylhexyl)acetamide (D2EHAA) | 34.0 ± 2.0 | - | - |

| Di-(2-ethylhexyl)propionamide (D2EHPRA) | 5.6 ± 0.4 | - | - |

| Di-(2-ethylhexyl)isobutyramide (D2EHIBA) | 1.2 ± 0.1 | - | - |

| Di-(2-ethylhexyl)pivalamide (D2EHPVA) | 0.51 ± 0.03 | - | - |

| Data adapted from a study on N,N-dialkylamides, demonstrating the trend of decreasing extraction with increased steric hindrance. researchgate.net |

This trend underscores the importance of carefully tuning the molecular architecture of malonamide extractants to optimize their performance for specific separation tasks in the nuclear fuel cycle. The steric hindrance provided by the butyl groups in this compound is a key parameter that influences its extraction efficiency and selectivity towards different actinides.

Environmental Considerations and Fate of Malonamide Based Extractants General

Degradation Pathways and Products of Amides

Amides, the functional group characterizing malonamides, can undergo degradation through several pathways, primarily hydrolysis and biodegradation. The stability of the amide bond means that these reactions often require specific conditions or enzymatic activity.

Hydrolysis: The cleavage of the amide bond by reaction with water is known as hydrolysis. This process can occur under acidic or basic conditions, with the reaction rate being influenced by pH and temperature. fiveable.mechemguide.co.uk Generally, amides are relatively resistant to hydrolysis under neutral conditions. wikipedia.org

Acid-catalyzed hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.orglibretexts.org This process ultimately yields a carboxylic acid and an ammonium (B1175870) salt or a protonated amine. savemyexams.com

Base-promoted hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.orgallen.in This reaction, often requiring heat, results in the formation of a carboxylate salt and ammonia (B1221849) or an amine. chemguide.co.ukwikipedia.org

Biodegradation: Microorganisms in various environmental compartments, such as soil and wastewater treatment plants, can play a significant role in the degradation of amides. acs.orgnih.gov This process is typically enzymatic and can proceed through different reactions:

Amide hydrolysis: Similar to chemical hydrolysis, microbial enzymes can catalyze the cleavage of the amide bond to produce a carboxylic acid and an amine. acs.orgnih.gov The subsequent biodegradability of these products is crucial for the complete mineralization of the parent compound. nih.gov

N-dealkylation: For tertiary amides, a common microbial transformation is the removal of an alkyl group from the nitrogen atom, resulting in a secondary amide, which can then undergo further degradation. acs.org

Oxidative pathways: Other enzymatic reactions, such as hydroxylation and oxidation, can also contribute to the breakdown of amide-containing compounds in the environment. acs.org

The structure of the amide influences its degradation. For instance, primary amides tend to hydrolyze more rapidly than secondary amides, where steric hindrance can play a role. Tertiary amides are more likely to undergo N-dealkylation. acs.org

| Degradation Pathway | Conditions | Primary Products |

| Acid-Catalyzed Hydrolysis | Strong acid, heat | Carboxylic acid, Ammonium/Amine salt |

| Base-Promoted Hydrolysis | Strong base, heat | Carboxylate salt, Ammonia/Amine |

| Biodegradation (Hydrolysis) | Microbial enzymes | Carboxylic acid, Amine |

| Biodegradation (N-dealkylation) | Microbial enzymes (for tertiary amides) | Secondary amide, Aldehyde |

Environmental Fate Modeling (General principles for similar compounds)

Environmental fate modeling is a predictive tool used to estimate the distribution and persistence of chemicals in the environment. defra.gov.uk For organic compounds like malonamides, these models consider the substance's physicochemical properties to predict its behavior in different environmental compartments. nih.gov

The movement and distribution of an organic compound in the environment are governed by a series of physical and chemical processes. libretexts.orgresearchgate.net

Air: Compounds with significant vapor pressure can volatilize and enter the atmosphere. p2infohouse.org In the air, they can be transported over long distances and may be removed through wet or dry deposition (e.g., in rain or as dust). libretexts.orgepa.gov The atmospheric residence time is a key parameter determining the potential for long-range transport. p2infohouse.org

Soil: In the soil, the fate of an organic compound is largely influenced by its tendency to adsorb to soil particles, a process quantified by the soil adsorption coefficient (Kd or Koc). piat.org.nz Compounds with high adsorption coefficients are less mobile and tend to remain in the soil, whereas those with low coefficients are more likely to leach into groundwater. piat.org.nzpressbooks.pub The properties of the soil, such as organic matter content and pH, also play a crucial role. mdpi.com

Water: The water solubility of a compound determines its concentration in the aquatic environment. p2infohouse.org In water, compounds can remain dissolved, volatilize into the atmosphere, adsorb to suspended sediments, or be taken up by aquatic organisms. pressbooks.pub Sediments can act as a reservoir for persistent organic pollutants, releasing them back into the water column over time. epa.gov

For a compound like N,N-diethyl-m-toluamide (DEET), which shares the tertiary amide feature with N,N,N',N'-Tetrabutylmalonamide, environmental fate modeling predicts that it will primarily partition to receiving waters and soil. nih.gov

Degradation processes are critical in determining the persistence of a chemical in the environment.

Biodegradation: This is the breakdown of organic substances by microorganisms and is a primary pathway for the removal of many organic pollutants from soil and water. p2infohouse.orgnih.gov The rate of biodegradation can vary significantly depending on the chemical structure of the compound and the environmental conditions (e.g., presence of suitable microorganisms, oxygen levels, temperature). nih.gov

Photo-oxidation: In the atmosphere and in surface waters, organic compounds can be degraded by photochemical reactions. acs.org A key process in the atmosphere is oxidation by hydroxyl radicals (•OH), which are highly reactive and can initiate the breakdown of many organic molecules. nih.gov In water, direct photolysis (breakdown by sunlight) can occur if the compound absorbs light at relevant wavelengths. piat.org.nz The rate of photo-oxidation is influenced by factors such as light intensity and the presence of other substances that can act as photosensitizers. nih.gov

The persistence of a compound is often expressed as its half-life, which is the time it takes for half of the initial amount to degrade. piat.org.nz

| Environmental Compartment | Key Transport/Partitioning Processes | Key Degradation Processes |

| Air | Long-range transport, Wet/Dry deposition | Photo-oxidation (e.g., by hydroxyl radicals) |

| Soil | Adsorption to soil organic matter, Leaching | Biodegradation |

| Water | Volatilization, Adsorption to sediment | Biodegradation, Photolysis |

Research on Non-Target Organism Effects (General principles for similar compounds)

The introduction of synthetic chemicals into the environment can have unintended consequences for organisms that are not the intended target of their use. nih.gov While specific toxicological data for this compound may be limited, general principles derived from studies on other industrial organic chemicals and pesticides can provide insight into potential effects.

Organic pollutants can exert a wide range of effects on non-target organisms, including plants, invertebrates, vertebrates, and microorganisms. marciastoppesticidi.itnih.gov These effects can manifest at different biological levels, from cellular and physiological changes to impacts on entire populations and ecosystems. beyondpesticides.org

Aquatic Organisms: For chemicals that partition into water, aquatic life can be particularly vulnerable. diplomatacomercial.com Toxicity can vary greatly depending on the compound's structure and the species . diplomatacomercial.com Effects can include impacts on the growth, reproduction, and behavior of fish, invertebrates, and algae. nih.govnerc.ac.uk

Soil Organisms: In the soil, chemicals can affect essential microorganisms involved in nutrient cycling, as well as larger organisms like earthworms and insects. nih.gov Such disruptions can alter soil fertility and ecosystem balance. nih.gov

Terrestrial Vertebrates: Higher-level organisms can be exposed to chemicals through their food, water, or by direct contact with contaminated soil or air. nih.gov Some persistent organic pollutants can bioaccumulate in fatty tissues and biomagnify up the food chain, leading to higher concentrations in top predators. epa.gov

Risk assessments for chemicals often consider both acute (short-term, high-level exposure) and chronic (long-term, low-level exposure) toxicity to a range of representative organisms. marciastoppesticidi.it

Remediation Strategies for Contamination (General principles for similar compounds)

In the event of a spill or contamination of soil or groundwater with organic chemicals, various remediation strategies can be employed to mitigate the environmental impact. douglaspartners.com.au The choice of strategy depends on the nature of the contaminant, the extent of the contamination, and the characteristics of the site. epa.gov

Physical Remediation:

Excavation and Disposal: In some cases, contaminated soil can be physically removed and transported to a landfill. This is often a rapid but costly solution. douglaspartners.com.au

Thermal Desorption: This technique involves heating the contaminated soil to vaporize the organic pollutants, which are then collected and treated. douglaspartners.com.au

Soil Washing: Water or a washing solution is used to scrub the soil and transfer the contaminants from the soil to the liquid phase, which is then treated. wur.nl

Chemical Remediation:

Chemical Oxidation: Strong oxidizing agents are injected into the soil or groundwater to chemically break down the organic contaminants into less harmful substances like carbon dioxide and water. douglaspartners.com.au

Biological Remediation (Bioremediation):

Monitored Natural Attenuation: This involves relying on natural processes, including biodegradation, to reduce contaminant concentrations over time. It is most suitable for sites with low levels of contamination and where the natural degradation rate is sufficient to prevent further spread. douglaspartners.com.au

Biostimulation and Bioaugmentation: These techniques enhance the natural biodegradation process. Biostimulation involves adding nutrients or oxygen to stimulate the activity of native microorganisms, while bioaugmentation involves introducing specific microorganisms to the contaminated site. researchgate.net

Solvent Flushing/Extraction:

This in-situ or ex-situ technique uses a solvent to extract the organic contaminants from the soil. wur.nlresearchgate.net The choice of solvent is critical to effectively solubilize the target contaminants. researchgate.net

A "treatment train" approach, which combines multiple remediation technologies, is often necessary to achieve cleanup goals at complex sites. epa.gov

| Remediation Strategy | Description | Applicability |

| Thermal Desorption | Heating soil to vaporize contaminants. | Organic contaminants in soil. |

| Soil Washing | Using a liquid to separate contaminants from soil. | Soils with organic and inorganic contaminants. wur.nl |

| Chemical Oxidation | Using oxidizing agents to destroy contaminants. | Organic contaminants in soil and groundwater. |

| Bioremediation | Using microorganisms to break down contaminants. | Biodegradable organic contaminants. |

| Solvent Flushing | Using a solvent to extract contaminants from soil. | Organic contaminants in soil. |

Future Research Directions and Emerging Trends

Rational Design of Novel Malonamide (B141969) Derivatives for Enhanced Selectivity

The performance of chelating agents like TBMA in separation processes is intrinsically linked to their molecular structure. The rational design of novel derivatives by modifying the alkyl chains or the central malonate backbone represents a primary avenue for future research. The goal of such molecular engineering is to fine-tune the ligand's electronic and steric properties to achieve higher selectivity for specific metal ions.

Key research objectives in this area include:

Altering Alkyl Chain Length and Branching: Systematically modifying the butyl groups on the amide nitrogen atoms could influence the molecule's lipophilicity and steric hindrance around the coordinating oxygen atoms. Longer or more branched alkyl chains may enhance solubility in specific organic diluents and could sterically favor the extraction of certain ions over others based on their ionic radii.

Functionalization of the Malonate Backbone: Introducing functional groups onto the central methylene (B1212753) carbon of the malonamide structure could create ligands with enhanced binding capabilities or novel extraction mechanisms. For instance, adding a third coordination site could change the ligand's denticity and significantly alter its affinity for trivalent actinides and lanthanides.

Computational Modeling and Simulation: The use of in silico tools, such as molecular docking and density functional theory (DFT) calculations, can provide valuable insights into the interactions between malonamide derivatives and metal ions. These computational studies can predict the stability of resulting complexes and guide the synthesis of the most promising new ligands, saving significant time and resources in experimental efforts.

By pursuing these design strategies, researchers aim to develop next-generation malonamide extractants with superior separation factors, crucial for applications in critical metal recovery and nuclear waste partitioning.

Integration of TBMA in Advanced Nuclear Fuel Cycle Concepts

Amide-based extractants are considered promising alternatives to organophosphorus compounds like tri-n-butyl phosphate (B84403) (TBP) for the reprocessing of spent nuclear fuel. This is due to their complete incinerability, which reduces the volume of secondary radioactive waste. TBMA, as a tetraalkylmalonamide, is a candidate for integration into advanced fuel cycle concepts such as PUREX (Plutonium Uranium Reduction Extraction), GANEX (Grouped Actinide Extraction), and TRUEX (Transuranic Extraction).

Research has demonstrated the potential of TBMA for extracting trivalent lanthanides, which are major fission products in spent nuclear fuel. A study on the extraction of Terbium(III) from nitric acid solutions using TBMA showed effective separation. The stoichiometry of the extracted species was determined to be Tb(NO₃)₃·3TBMA, indicating that three molecules of TBMA coordinate with one terbium ion. researchgate.net

The efficiency of this extraction is influenced by several factors, as detailed in the tables below based on findings from the study. researchgate.net

Table 1: Effect of Nitric Acid Concentration on Terbium(III) Extraction by TBMA Aqueous Phase: 5.0 mol/dm³ LiNO₃, Organic Phase: 0.50 mol/dm³ TBMA in n-hexane-20% n-octanol

| Nitric Acid Conc. (mol/dm³) | Distribution Ratio (D) of Tb(III) |

| 0.1 | 1.20 |

| 0.3 | 1.85 |

| 0.5 | 2.15 |

| 0.7 | 1.90 |

| 1.0 | 1.50 |

This table shows that the distribution ratio of Terbium(III) initially increases with nitric acid concentration, peaking around 0.5 M, and then decreases. This decrease at higher acidities is attributed to the competitive extraction of nitric acid by TBMA, which reduces the amount of free extractant available to complex with terbium ions. researchgate.net

Table 2: Effect of Lithium Nitrate (B79036) Concentration on Terbium(III) Extraction by TBMA Aqueous Phase: 0.5 mol/dm³ HNO₃, Organic Phase: 0.50 mol/dm³ TBMA in n-hexane-20% n-octanol

| Lithium Nitrate Conc. (mol/dm³) | Distribution Ratio (D) of Tb(III) |

| 1.0 | 0.08 |

| 2.0 | 0.25 |

| 3.0 | 0.60 |

| 4.0 | 1.25 |

| 5.0 | 2.15 |

This table illustrates the significant "salting-out" effect of LiNO₃. Increasing the nitrate ion concentration in the aqueous phase dramatically enhances the extraction of Tb(III) into the organic phase. researchgate.net

Future research will need to focus on:

Actinide Extraction Studies: While data exists for lanthanide extraction, comprehensive studies on the extraction behavior of minor actinides (Am, Cm, Np) with TBMA are crucial to fully assess its suitability for grouped actinide separation in a GANEX-like process.

Radiolytic and Hydrolytic Stability: The performance of TBMA in a high-radiation environment must be thoroughly evaluated. Understanding its degradation pathways and the impact of degradation products on the separation process is essential for industrial application.

Flowsheet Development: Integrating TBMA into a continuous counter-current solvent extraction flowsheet and testing it with simulated and eventually genuine spent nuclear fuel solutions would be the ultimate validation of its potential.

Green Chemistry Approaches in TBMA Synthesis and Application

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis and application of TBMA is an emerging trend.

A known synthesis route for TBMA involves the reaction of malonic acid with thionyl chloride to form malonyl chloride, which is then reacted with di-n-butylamine. This method has been reported to achieve yields higher than 80%. researchgate.net

Future research in green chemistry for TBMA could explore:

Alternative Synthesis Pathways: Developing catalytic, solvent-free, or microwave- and ultrasound-assisted synthetic methods could reduce energy consumption, minimize waste, and avoid the use of hazardous reagents like thionyl chloride. nih.gov

Use of Greener Solvents: In its application for solvent extraction, replacing traditional hydrocarbon diluents (like kerosene (B1165875) or dodecane) with more environmentally benign alternatives is a key goal. Research into "green" solvents, such as ionic liquids or supercritical fluids, could lead to more sustainable separation processes.

Biodegradability and Environmental Fate: Studies on the biodegradability of TBMA and its degradation products are needed to understand its environmental impact. Designing derivatives that are both effective and readily biodegradable would be a significant advancement.

Exploration of TBMA in Advanced Materials Science

The ability of TBMA to selectively bind metal ions makes it an attractive functional molecule for incorporation into advanced materials for separation, recovery, or sensing applications.

Chemical sensors that can selectively detect specific metal ions are in high demand for environmental monitoring, industrial process control, and medical diagnostics. While direct research on TBMA-based sensors is limited, the fundamental properties of the molecule suggest significant potential. Future research could focus on:

Functionalized Polymers and Resins: A novel chelating polymeric material was synthesized by anchoring N,N'-dimethyl-N,N'-dibutyl malonamide (a close analogue of TBMA) onto a polystyrene-divinyl benzene (B151609) polymer. This material demonstrated strong and rapid binding of U(VI) and Th(IV) ions from nitric acid solutions, with adsorption capacities of 18.78 mg/g for uranium and 15.74 mg/g for thorium. iaea.org This indicates that immobilizing TBMA onto solid supports could yield materials for solid-phase extraction or for the sensitive layer in an ion-selective electrode.

Polymer Inclusion Membranes (PIMs): PIMs are a type of membrane where a carrier molecule (like TBMA) is physically entrapped within a polymer matrix. scielo.org.mx These membranes can be used for the selective transport and detection of target ions. A PIM incorporating TBMA could form the basis of an optical or electrochemical sensor, where the binding of a metal ion modulates a measurable signal.

Functionalized Nanoparticles: Attaching TBMA ligands to the surface of nanoparticles (e.g., gold, silica, or quantum dots) could create highly sensitive and selective sensor probes. The binding of a target metal ion to the TBMA on the nanoparticle surface could induce a change in color (for colorimetric sensors) or fluorescence (for fluorescent sensors), allowing for quantitative detection at very low concentrations.

The development of such TBMA-based materials would open up new possibilities for its application beyond solvent extraction, contributing to the fields of analytical chemistry and materials science.

Q & A

Q. What are the optimal synthetic routes for N,N,N',N'-Tetrabutylmalonamide?

Methodological Answer: The synthesis typically involves a two-step process :

Condensation reaction : Malonyl chloride reacts with dibutylamine in anhydrous dichloromethane under nitrogen atmosphere.

Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Q. Key Parameters :

- Molar ratio : 1:2 (malonyl chloride:dibutylamine) for complete substitution.

- Reaction time : 12–24 hours at 0–5°C to minimize side reactions.

- Yield : ~65–75% after purification .

| Synthetic Route | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Malonyl chloride + dibutylamine | Et₃N, CH₂Cl₂ | 72 | >98% |

| Malonic acid + butylamine* | DCC, THF | 58 | 95% |

*Note: Direct coupling of malonic acid requires activation with carbodiimides (e.g., DCC), but yields are lower due to steric hindrance .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃) : Peaks at δ 3.35–3.45 ppm (N-CH₂), δ 1.25–1.50 ppm (butyl CH₂), and δ 0.90 ppm (terminal CH₃).

- ¹³C NMR : Carbonyl signals at ~170 ppm; N-bound carbons at 45–50 ppm.

Q. Mass Spectrometry (ESI-MS) :

- Molecular ion peak at m/z 353.3 [M+H]⁺ (calc. 352.5 for C₁₉H₃₆N₂O₂).

Q. Purity Analysis :

Advanced Research Questions

Q. What is the role of this compound in solvent extraction of lanthanides and actinides?

Methodological Answer: The compound acts as a neutral extractant in liquid-liquid extraction systems:

- Mechanism : Coordinates with metal ions (e.g., UO₂²⁺, Eu³⁺) via carbonyl oxygen atoms, forming complexes soluble in organic phases (e.g., dodecane).

- Selectivity : Higher affinity for tetravalent actinides (e.g., Th⁴⁺) over trivalent lanthanides due to charge density differences.

Q. Optimization Strategies :

- Synergistic agents : Addition of dialkyl phosphoric acids improves extraction efficiency.

- Phase modifiers : 1-Octanol prevents third-phase formation .

| Metal Ion | Log K (Extraction) | Organic Phase Solubility |

|---|---|---|

| UO₂²⁺ | 4.2 | High |

| Eu³⁺ | 2.8 | Moderate |

Q. How do structural modifications (e.g., alkyl chain length) affect the extraction properties of malonamide derivatives?

Methodological Answer:

- Alkyl Chain Impact :

- Shorter chains (e.g., methyl) : Increase hydrophilicity, reducing organic phase solubility.

- Longer chains (e.g., butyl) : Enhance lipophilicity but may sterically hinder metal coordination.

Q. Case Study :

Q. What computational methods predict the coordination behavior of this compound with metal ions?

Methodological Answer: Density Functional Theory (DFT) :

- Geometry Optimization : B3LYP/6-31G* level predicts bond lengths between carbonyl oxygen and UO₂²⁺ (~2.4 Å).

- Binding Energy : Calculated ΔG for UO₂²⁺ complexation is −45.2 kcal/mol.

Q. Molecular Dynamics (MD) :

Q. How does this compound stability vary under acidic vs. radiation-rich conditions?

Methodological Answer: